molecular formula C26H23N3O4S B2414742 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1243041-15-7

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2414742
CAS No.: 1243041-15-7
M. Wt: 473.55
InChI Key: HVPJYQDIWYWOKF-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic synthesis strategies. These steps can include the use of protected intermediates and careful control of reaction conditions such as temperature, solvents, and pH to ensure the correct formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound might involve the use of more efficient and scalable methods such as batch or continuous flow synthesis. These methods optimize the yield and purity of the final product, utilizing techniques like chromatography for purification and high-pressure reactors to handle complex reactions at scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.

  • Reduction: : Reactions where the compound gains electrons, usually by adding hydrogen.

  • Substitution: : Reactions where one functional group is replaced by another, such as halogenation or alkylation.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions (e.g., alkyl halides). Conditions often vary but may include solvents like dichloromethane, anhydrous conditions, and temperature ranges from -78°C (dry ice/acetone bath) to reflux temperatures.

Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield a carboxylated derivative, while reduction could result in a fully reduced isoquinoline structure. Substitution reactions might introduce new functional groups, enhancing the compound's bioactivity or changing its solubility properties.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is often used as a model compound for studying synthetic methodologies, reaction mechanisms, and structure-activity relationships.

Biology: Biologically, this compound might be explored for its potential as a ligand in receptor-binding studies, enzyme inhibition assays, or as a probe in biochemical pathways.

Industry: Industrially, derivatives of this compound could be used in the development of specialty chemicals, materials science research, or as intermediates in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds: Compounds with structural similarities to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one might include other naphthyridine derivatives, isoquinoline-based molecules, and sulfonyl-containing compounds.

Uniqueness: The unique combination of its isoquinoline moiety, naphthyridine core, and phenylsulfonyl group distinguishes it from other compounds, potentially offering a unique set of biological activities and pharmacological profiles. This uniqueness can be leveraged to design analogs with improved efficacy and reduced side effects for therapeutic purposes.

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Properties

IUPAC Name

3-(benzenesulfonyl)-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-18-11-12-22-25(31)23(34(32,33)21-9-3-2-4-10-21)16-29(26(22)27-18)17-24(30)28-14-13-19-7-5-6-8-20(19)15-28/h2-12,16H,13-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPJYQDIWYWOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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